molecular formula C18H18N4O2S B12032073 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-91-3

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032073
CAS No.: 478255-91-3
M. Wt: 354.4 g/mol
InChI Key: XRHXWFVKHGJSKW-YBFXNURJSA-N
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Description

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C18H18N4O2S. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,4-dimethoxyphenyl group and the 3-methylphenyl group provides unique steric and electronic properties that can enhance its effectiveness in various applications .

Biological Activity

Potential Anticancer Activity

1,2,4-Triazole-3-thiol derivatives have shown promising anticancer properties in various studies. The compound , containing a 1,2,4-triazole-3-thiol core, may exhibit similar anticancer effects .

Cytotoxicity Against Cancer Cell Lines

Research on related compounds has demonstrated cytotoxicity against several cancer cell lines:

  • Human melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

A study on similar compounds revealed that derivatives with electron-donating groups, such as methyl substituents, showed enhanced anti-proliferative activity . Our compound of interest contains both methoxy and methyl groups, which might contribute to its potential anticancer effects.

Antimicrobial Activity

1,2,4-Triazole-3-thiol derivatives have demonstrated significant antimicrobial properties. The presence of the triazole ring and thiol group in our compound suggests it may possess antimicrobial activity.

Structure-Activity Relationship (SAR)

Based on SAR studies of similar compounds, we can infer potential biological activities:

  • The presence of electron-donating groups (methoxy and methyl) may enhance anti-proliferative activity .
  • The thiol group at the 3-position of the triazole ring is crucial for various biological activities .
  • The Schiff base formed by the imine linkage (C=N) may contribute to additional biological properties such as anti-inflammatory and antioxidant effects .

The compound may exert its biological effects through various mechanisms:

  • Enzyme inhibition: It may interact with enzymes such as acetylcholinesterase.
  • Receptor binding: The triazole nucleus can interact with biological receptors due to its dipole character and hydrogen bonding capacity .
  • Cell signaling modulation: It may influence cell function by modulating signaling pathways and gene expression.

Limitations and Future Research

While we can make educated predictions about the biological activity of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol based on structural similarities, specific studies on this compound are necessary to confirm its actual biological properties. Future research should focus on:

  • Synthesizing and characterizing the compound
  • Evaluating its cytotoxicity against various cancer cell lines
  • Assessing its antimicrobial activity against a range of pathogens
  • Investigating its potential as an enzyme inhibitor or receptor modulator
  • Conducting in vivo studies to determine its pharmacokinetics and toxicity profile

Properties

CAS No.

478255-91-3

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-12-5-4-6-13(9-12)17-20-21-18(25)22(17)19-11-14-7-8-15(23-2)10-16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+

InChI Key

XRHXWFVKHGJSKW-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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